molecular formula C19H20N2O2S B10995983 N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B10995983
M. Wt: 340.4 g/mol
InChI Key: SXUHZAXKOPIGPE-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Thienyl Group Introduction: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and thienyl rings, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst

    Substitution reagents: Halogens, nitrating agents

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Due to its unique structural features, the compound could be used in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-phenylpropanamide: This compound lacks the thienyl group, which may result in different electronic and steric properties.

    N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: The position of the thienyl group is different, which can affect the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C19H20N2O2S/c1-23-18-7-3-2-6-15(18)13-20-19(22)12-17(16-8-11-24-14-16)21-9-4-5-10-21/h2-11,14,17H,12-13H2,1H3,(H,20,22)

InChI Key

SXUHZAXKOPIGPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

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